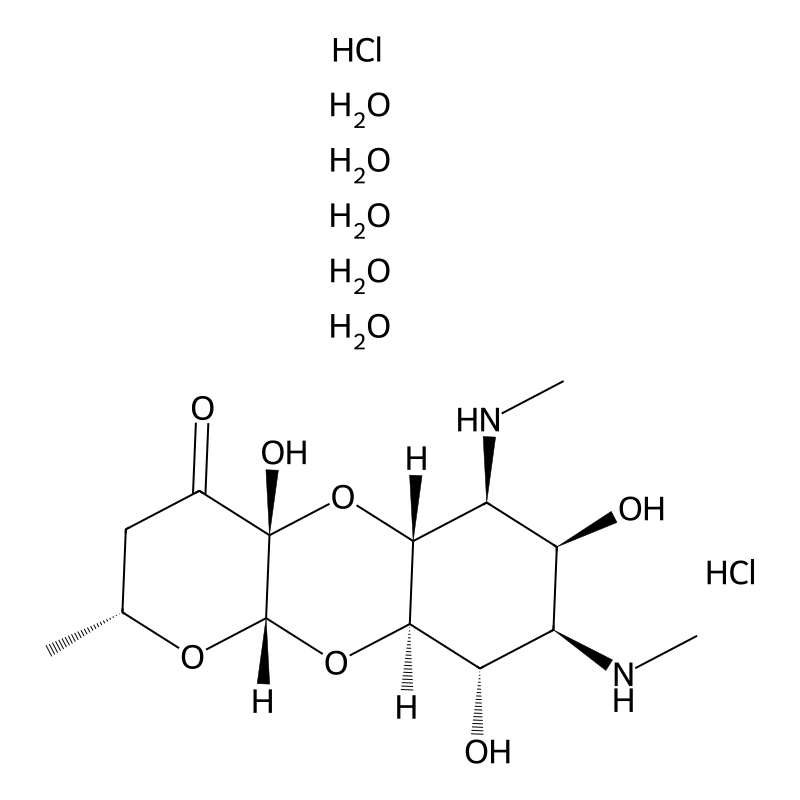

Spectinomycin dihydrochloride pentahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.50e+02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Antibacterial studies

- Mechanism of action: Spectinomycin inhibits protein synthesis in bacteria by binding to the 30S subunit of the ribosome. This prevents the formation of essential proteins, leading to cell death. [Source: National Institutes of Health. PubChem Compound Summary for Spectinomycindihydrochloride, CID=65812741, ]

- Research on specific bacteria: Spectinomycin can be used to study a variety of bacteria, including those that are resistant to other antibiotics. [Source: Journal of Bacteriology, Volume 183, Issue 12, Pages 3747-3751, doi: 10.1128/JB.183.12.3747-3751.2001, ]

Selection agent in genetic studies

- Plasmid selection: Spectinomycin can be used to select for cells that have been successfully transformed with a plasmid containing a spectinomycin resistance gene. This allows researchers to identify and isolate cells of interest. [Source: Agrobacterium tumefaciens and Plant Diseases, Edited by James P. G. Murray, pp. 47-72, ]

- Plant transformation: Similar to plasmid selection, spectinomycin can be used to select for plant cells that have been successfully transformed with a gene of interest. [Source: Plant Molecular Biology Reporter, Volume 14, Issue 3, Pages 242-250, doi: 10.1007/BF02772099, ]

Spectinomycin dihydrochloride pentahydrate is an antibiotic compound derived from the bacterium Streptomyces spectabilis. It is primarily used in the treatment of infections caused by gram-negative bacteria, particularly for acute gonorrheal infections. The chemical formula of spectinomycin dihydrochloride pentahydrate is , with a molecular weight of approximately 495.348 g/mol . This compound appears as a white or almost white crystalline powder that is freely soluble in water but practically insoluble in ethanol and ether .

Spectinomycin acts by inhibiting protein synthesis in bacteria. It binds to the 30S subunit of the ribosome, interfering with the assembly of the initiation complex required for protein translation. This disrupts the ability of bacteria to produce essential proteins, ultimately leading to cell death [].

Studies suggest that spectinomycin may interact with specific ribosomal RNA (rRNA) sequences, hindering the binding of initiator tRNA, a crucial step in protein synthesis initiation [].

Spectinomycin exhibits low systemic absorption and is generally well-tolerated when used appropriately []. However, some potential hazards exist:

- Toxicity: High doses of spectinomycin can cause gastrointestinal side effects and nephrotoxicity (kidney damage) [].

- Hypersensitivity: Allergic reactions to spectinomycin have been reported [].

- Antibiotic Resistance: Overuse of spectinomycin can lead to the development of antibiotic-resistant bacteria [].

Spectinomycin functions by inhibiting protein synthesis in bacterial cells. It specifically targets the 30S ribosomal subunit, disrupting the assembly of the ribosome and thereby preventing the translation of mRNA into proteins. This mechanism is crucial for its antibacterial activity, particularly against Neisseria gonorrhoeae, the causative agent of gonorrhea . The minimum inhibitory concentration for most strains of Neisseria gonorrhoeae ranges from less than 7.5 to 20 µg/mL, indicating its potency against this pathogen .

Spectinomycin exhibits significant antibacterial activity, primarily against gram-negative bacteria. Its effectiveness is particularly noted in treating gonococcal infections, where it serves as an alternative for patients allergic to penicillin or when penicillin resistance is a concern . In vitro studies have demonstrated that spectinomycin can inhibit various strains of Neisseria gonorrhoeae, making it a valuable therapeutic option in specific clinical scenarios .

The synthesis of spectinomycin dihydrochloride pentahydrate typically involves fermentation processes using Streptomyces spectabilis. The production can be optimized through various microbiological techniques to enhance yield and purity. The compound can also be synthesized through semi-synthetic methods that modify natural precursors obtained from microbial sources, although detailed synthetic pathways are often proprietary or not widely published .

Spectinomycin dihydrochloride pentahydrate is primarily used in clinical settings for treating infections caused by susceptible strains of bacteria, particularly in cases of gonorrhea. It may also find use in laboratory settings as an antimicrobial agent to prevent bacterial contamination in cell cultures . Additionally, its unique mechanism of action makes it a candidate for research into new therapeutic strategies against antibiotic-resistant bacteria.

Several compounds share structural or functional similarities with spectinomycin dihydrochloride pentahydrate. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Gentamicin | Inhibits protein synthesis at the ribosome | Broad-spectrum activity against gram-negative bacteria |

| Tobramycin | Inhibits protein synthesis | Effective against Pseudomonas aeruginosa |

| Amikacin | Inhibits protein synthesis | Resistant to many aminoglycoside-modifying enzymes |

| Neomycin | Inhibits protein synthesis | Topical use; nephrotoxic potential |

Spectinomycin's unique feature lies in its specific action against Neisseria gonorrhoeae and its use as an alternative treatment option for patients with penicillin allergies. Unlike aminoglycosides such as gentamicin and amikacin, which have broader applications but also higher toxicity risks, spectinomycin presents a targeted approach with a favorable safety profile .

Interaction with Helix-34 of 16S rRNA

Spectinomycin dihydrochloride pentahydrate binds directly to the minor groove of helix-34 (h34) in the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit. This region, comprising nucleotides C1063-G1064-U1065 and A1191-C1192-G1193 in Escherichia coli (E. coli numbering), forms a critical structural element for antibiotic binding [1] [5]. Mutational studies demonstrate that substitutions at positions C1192 in E. coli or homologous sites in chloroplast ribosomes (e.g., G1064, C1191, or G1193) confer resistance to spectinomycin by disrupting base-pairing in the upper stem of h34 [1] [5]. For instance, mutations such as C1192A, C1192G, or C1192U abolish spectinomycin binding, underscoring the necessity of a Watson-Crick base pair between G1064 and C1192 [1] [5]. Compensatory mutations that restore base-pairing (e.g., A1064-U1192 or C1064-G1192) unexpectedly maintain resistance, indicating that spectinomycin requires a specific G-C pair rather than generic base-paired stability [1] [5].

The antibiotic interacts with h34 through hydrogen bonding and van der Waals contacts. Key residues include G1064, C1066, G1068, C1192, and G1193, which form a network of interactions stabilizing the spectinomycin-rRNA complex [3] [5]. Structural models reveal that spectinomycin’s fused ring system inserts into the minor groove of h34, displacing water molecules and inducing localized rigidity in the rRNA [3]. This interaction prevents the transient unwinding of h34, a conformational change necessary for ribosomal function during translocation [3].

Interface Binding with RpsE Protein (S5)

In addition to h34, spectinomycin dihydrochloride pentahydrate engages ribosomal protein S5 (RpsE) at the interface between the 16S rRNA and the protein component of the 30S subunit. The RpsE protein contributes to the architecture of the decoding center and stabilizes the h34-rRNA structure [2] [3]. Lysine 25 (K25) of RpsE approaches the spectinomycin binding site, forming a salt bridge with the antibiotic’s hydroxyl and amine groups [3]. This interaction enhances the stability of the ribosome-antibiotic complex, as evidenced by molecular dynamics simulations showing reduced conformational flexibility in the presence of spectinomycin [2].

The dual binding mode—spanning h34 and RpsE—creates a steric barrier that impedes ribosomal dynamics. For example, mutations in RpsE that reduce its affinity for spectinomycin (e.g., K25A) diminish the antibiotic’s inhibitory effects, confirming the protein’s role in binding [3]. This cooperative interaction between rRNA and RpsE ensures high-affinity binding, as spectinomycin bridges the minor groove of h34 and the positively charged surface of S5 [2] [3].

Conformational Analysis of Binding Site

Spectinomycin dihydrochloride pentahydrate induces a global conformational change in the 30S subunit by stabilizing the pre-translocation state of the ribosome. Crystallographic studies of E. coli 70S ribosomes reveal that spectinomycin binding traps the head domain of the 30S subunit in a less swiveled conformation, effectively “freezing” the ribosome in a conformation incompatible with translocation [3]. The head domain, which swivels by approximately 6° during normal translocation, becomes restricted due to spectinomycin’s interaction with h34 near the neck helix (residues 1064–1193) [3].

This restriction has two mechanistic consequences. First, it prevents the unwinding of mRNA secondary structures by proteins S3, S4, and S5, which require head swiveling to adjust the mRNA tunnel’s diameter [3]. Second, it blocks the forward movement of tRNA-mRNA complexes during elongation, as the head domain’s swivel is essential for transitioning tRNAs from the A-site to the P-site [3]. Molecular dynamics simulations further demonstrate that spectinomycin reduces the flexibility of h34 by 40%, thereby impairing the ribosome’s ability to undergo ratchet-like motions during translocation [2] [3].

The conformational arrest caused by spectinomycin is reversible, aligning with its bacteriostatic activity. Removal of the antibiotic restores ribosomal mobility, allowing translation to resume [3]. This transient inhibition contrasts with irreversible inhibitors like tetracyclines, highlighting spectinomycin’s unique mechanism among translocation-blocking antibiotics [3].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

HWT06H303Z

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 52 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 50 of 52 companies with hazard statement code(s):;

H315 (96%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Irritant